Product packaging for 4-(Diethylamino)-3-nitrobenzoic acid(Cat. No.:CAS No. 413583-48-9)

4-(Diethylamino)-3-nitrobenzoic acid

Cat. No.: B2712509
CAS No.: 413583-48-9
M. Wt: 238.243
InChI Key: VOFUNOGTXBURFB-UHFFFAOYSA-N
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Description

Contextualizing Aromatic Nitro-Carboxylic Acids in Synthetic Chemistry

Aromatic nitro-carboxylic acids are a class of organic compounds characterized by a benzene (B151609) ring substituted with at least one nitro group (-NO₂) and one carboxylic acid group (-COOH). These molecules are of considerable importance in synthetic organic chemistry, primarily serving as versatile intermediates. The presence of the nitro group, a strong electron-withdrawing moiety, and the carboxylic acid group, which can undergo a wide range of transformations, makes these compounds highly valuable. The nitro group can be readily reduced to an amino group, providing a gateway to the synthesis of an extensive array of nitrogen-containing compounds, including dyes, pharmaceuticals, and other functional materials.

Significance of Diethylamino and Nitro Substituents on Benzoic Acid Frameworks for Research Applications

The specific properties of 4-(Diethylamino)-3-nitrobenzoic acid are dictated by the electronic interplay between the diethylamino group, the nitro group, and the carboxylic acid on the benzoic acid framework.

Nitro Group (-NO₂): As a powerful electron-withdrawing group, the nitro substituent deactivates the aromatic ring towards electrophilic substitution and increases the acidity of the carboxylic acid. This enhanced acidity is a result of the stabilization of the resulting carboxylate anion.

Diethylamino Group (-N(CH₂CH₃)₂): In contrast, the diethylamino group is an electron-donating group. It activates the aromatic ring, influencing the regioselectivity of further chemical reactions. The presence of the ethyl groups also imparts greater lipophilicity to the molecule compared to simpler amino groups.

The juxtaposition of a strong electron-donating group (diethylamino) and a strong electron-withdrawing group (nitro) on the same aromatic ring creates a "push-pull" system. This electronic arrangement results in unique chemical reactivity and spectroscopic properties, making the compound a valuable and specialized building block in organic synthesis.

Scope and Research Trajectories for this compound

While specific, in-depth research on this compound is not extensively documented in publicly available literature, its structural similarity to other well-studied analogs, such as 4-(Methylamino)-3-nitrobenzoic acid, allows for informed projections of its research potential. The methylamino analog is recognized as a key intermediate in the synthesis of various organic compounds, including pharmaceuticals.

Given its structure, this compound is a promising candidate for:

Organic Synthesis: It serves as a multifunctional building block. The carboxylic acid can be converted into esters, amides, or acid chlorides, while the nitro group can be reduced to an amine, paving the way for the construction of complex heterocyclic systems and other target molecules.

Medicinal Chemistry: Its scaffold is a potential starting point for the development of novel therapeutic agents. The specific combination of substituents can be explored for biological activity.

Materials Science: The "push-pull" electronic nature of the molecule suggests potential applications in the development of dyes, pigments, and materials with interesting optical or electronic properties.

Chemical and Physical Properties

Detailed experimental data for this compound is limited. However, its basic properties can be calculated, and data from its close structural analog, 4-Ethylamino-3-nitrobenzoic acid, provides a useful reference point for its expected characteristics. nih.gov

PropertyValue for this compoundReference Data: 4-Ethylamino-3-nitrobenzoic acid nih.gov
Molecular FormulaC₁₁H₁₄N₂O₄C₉H₁₀N₂O₄
Molecular Weight238.24 g/mol210.19 g/mol
AppearanceData not availableYellow crystals
Crystal SystemData not availableTriclinic

Detailed Research Findings

Research into this specific compound is sparse, but relevant findings can be drawn from synthetic procedures for closely related molecules. The synthesis of the analogous compound, 4-Ethylamino-3-nitrobenzoic acid, has been reported and involves the hydrolysis of its corresponding ethyl ester. nih.gov

A plausible and analogous synthesis for this compound would begin with a suitable precursor, such as ethyl 4-chloro-3-nitrobenzoate. This starting material would undergo a nucleophilic aromatic substitution reaction with diethylamine to replace the chlorine atom, yielding ethyl 4-(diethylamino)-3-nitrobenzoate. The final step would be the hydrolysis of the ethyl ester, typically under basic conditions using a reagent like potassium hydroxide (B78521), followed by acidification to precipitate the desired this compound product. This synthetic pathway highlights the compound's role as a product of targeted, multi-step organic synthesis.

Furthermore, crystal structure analysis of the ethyl analog reveals that the molecule's conformation is stabilized by an intramolecular hydrogen bond between the amino proton and an oxygen atom of the carboxylic acid group. nih.gov In the crystal lattice, molecules are linked into dimers by intermolecular hydrogen bonds involving the carboxylic acid groups. nih.gov It is reasonable to infer that this compound would exhibit similar, though not identical, structural and bonding characteristics.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14N2O4 B2712509 4-(Diethylamino)-3-nitrobenzoic acid CAS No. 413583-48-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(diethylamino)-3-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O4/c1-3-12(4-2)9-6-5-8(11(14)15)7-10(9)13(16)17/h5-7H,3-4H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOFUNOGTXBURFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=C(C=C(C=C1)C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Diethylamino 3 Nitrobenzoic Acid and Its Derivatives

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing both infrared and Raman techniques, serves as a primary tool for identifying the functional groups present in a molecule. These methods probe the vibrational modes of chemical bonds, offering a unique spectroscopic fingerprint.

Fourier Transform Infrared (FTIR) spectroscopy is instrumental in identifying the key functional groups within 4-(Diethylamino)-3-nitrobenzoic acid. The analysis of the FTIR spectrum reveals characteristic absorption bands corresponding to the vibrations of specific bonds.

The spectrum is typically dominated by a strong, broad absorption band for the O-H stretch of the carboxylic acid group, usually found in the 2500-3300 cm⁻¹ region. The carbonyl (C=O) stretching vibration of the carboxylic acid appears as a very strong and sharp peak, typically between 1680 and 1710 cm⁻¹.

The presence of the nitro group is confirmed by two distinct, strong absorption bands: one for the asymmetric stretching vibration (νas(NO₂)) around 1520-1560 cm⁻¹ and another for the symmetric stretching vibration (νs(NO₂)) near 1345-1385 cm⁻¹. The diethylamino group and the aromatic ring also produce characteristic signals. C-N stretching vibrations of the tertiary amine are typically observed in the 1020-1250 cm⁻¹ range. Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while C=C stretching vibrations within the benzene (B151609) ring are found in the 1450-1600 cm⁻¹ region. researchgate.netresearchgate.net

Table 1: Characteristic FTIR Absorption Frequencies for this compound Functional Groups (Data inferred from analogous compounds like 4-methyl-3-nitrobenzoic acid and 4-nitrobenzoic acid) researchgate.netresearchgate.net

Functional GroupVibrational ModeTypical Frequency Range (cm⁻¹)Intensity
Carboxylic AcidO-H stretch2500-3300Broad, Strong
Carboxylic AcidC=O stretch1680-1710Strong, Sharp
Nitro GroupAsymmetric N-O stretch1520-1560Strong
Nitro GroupSymmetric N-O stretch1345-1385Strong
Aromatic RingC=C stretch1450-1600Medium-Variable
Diethylamino GroupC-N stretch1020-1250Medium
Alkyl GroupC-H stretch2850-2970Medium

Raman spectroscopy provides complementary information to FTIR and is particularly useful for analyzing vibrations that involve a change in polarizability. For this compound, the symmetric stretching vibration of the nitro group often produces a very strong and sharp band in the Raman spectrum, which is a key diagnostic feature. researchgate.net Skeletal vibrations of the aromatic ring are also typically strong in Raman spectra, providing a detailed "fingerprint" of the substitution pattern. In contrast to FTIR, the O-H stretching vibration of the carboxylic acid is generally weak in the Raman spectrum. The combination of FTIR and Raman data allows for a more complete and confident assignment of the vibrational modes of the molecule. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the precise molecular structure of this compound and its derivatives. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

The ¹H NMR spectrum provides information on the number, environment, and connectivity of protons in the molecule. For this compound, distinct signals are expected for the aromatic protons and the protons of the diethylamino group.

The aromatic region would typically show three signals corresponding to the protons on the benzene ring. Due to the electronic effects of the three different substituents (a strongly electron-donating diethylamino group and two electron-withdrawing nitro and carboxyl groups), these protons will have distinct chemical shifts. The proton ortho to the carboxyl group and meta to the nitro group would likely appear at a different chemical shift than the proton ortho to the nitro group and meta to the carboxyl group. oxinst.comspectrabase.comchegg.com

The diethylamino group gives rise to two signals: a quartet for the methylene (B1212753) protons (-CH₂-) and a triplet for the methyl protons (-CH₃). The integration of these signals would correspond to a 4H:6H ratio. The broad signal for the acidic proton of the carboxylic acid group is also observable, often at a chemical shift greater than 10 ppm, though its position can be variable and it may be broadened by exchange. rsc.org

Table 2: Predicted ¹H NMR Chemical Shifts for this compound (Predicted based on substituent effects and data from similar compounds) oxinst.comchemicalbook.comchemicalbook.com

ProtonsMultiplicityPredicted Chemical Shift (δ, ppm)
Carboxylic Acid (-COOH)Singlet, broad> 10
Aromatic Protons (Ar-H)Multiplets/Doublets7.0 - 8.5
Methylene (-NCH₂CH₃)Quartet~3.5
Methyl (-NCH₂CH₃)Triplet~1.2

The ¹³C NMR spectrum reveals the number of unique carbon atoms and provides information about their chemical environment. For this compound, a distinct signal is expected for each carbon atom.

The carbonyl carbon of the carboxylic acid is highly deshielded and typically appears in the 165-180 ppm range. chemicalbook.com The six aromatic carbons will have signals between approximately 110 and 155 ppm. The carbons directly attached to the substituents (ipso-carbons) are significantly affected; for example, the carbon attached to the electron-withdrawing nitro group will be shifted downfield. fiu.educhemicalbook.com The carbons of the diethylamino group will appear in the aliphatic region of the spectrum, with the methylene carbon (-CH₂-) signal appearing further downfield (around 45-55 ppm) than the methyl carbon (-CH₃-) signal (around 10-15 ppm) due to its proximity to the nitrogen atom. fiu.edu

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound (Predicted based on substituent effects and data from similar compounds) chemicalbook.comfiu.educhemicalbook.com

Carbon AtomPredicted Chemical Shift (δ, ppm)
Carboxylic Acid (-C OOH)165 - 180
Aromatic (C attached to COOH)120 - 130
Aromatic (C attached to NO₂)145 - 155
Aromatic (C attached to NEt₂)148 - 158
Aromatic (CH carbons)110 - 135
Methylene (-NC H₂CH₃)45 - 55
Methyl (-NCH₂C H₃)10 - 15

For complex derivatives or for definitive assignment of all signals, advanced NMR techniques are employed.

2D NMR Spectroscopy : Two-dimensional NMR experiments are crucial for establishing connectivity.

COSY (Correlation Spectroscopy) establishes ¹H-¹H coupling relationships, allowing, for example, the correlation of the methylene quartet with the methyl triplet of the diethylamino group. oxinst.com

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded ¹H and ¹³C atoms, definitively assigning the carbon signals for each protonated carbon. scispace.com

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two or three bonds. This is invaluable for assigning quaternary carbons (like the carbonyl and ipso-aromatic carbons) by observing their correlations with nearby protons. scispace.comipb.pt

¹¹⁹Sn NMR for Organometallic Derivatives : When this compound is used as a ligand to form organotin(IV) derivatives, ¹¹⁹Sn NMR spectroscopy is a powerful diagnostic tool. uu.nl The chemical shift (δ) of the ¹¹⁹Sn nucleus is highly sensitive to the coordination number and geometry at the tin center. A sharp singlet in the ¹¹⁹Sn NMR spectrum typically indicates the formation of a single tin species in solution. researchgate.net The chemical shift ranges can be used to infer the coordination environment of the tin atom, which is critical for understanding the structure of these organometallic complexes. rsc.orgdur.ac.uk

Table 4: Typical ¹¹⁹Sn NMR Chemical Shift Ranges and Corresponding Geometries for Organotin(IV) Carboxylates researchgate.netrsc.org

Coordination NumberGeometry at Tin CenterTypical ¹¹⁹Sn Chemical Shift Range (δ, ppm)
4Tetrahedral+200 to -60
5Trigonal Bipyramidal-90 to -190
6Octahedral-210 to -400

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Structure Probing

The electronic structure and transitions of this compound are significantly influenced by the interplay of the electron-donating diethylamino group and the electron-withdrawing nitro and carboxyl groups attached to the benzene ring. This substitution pattern creates a "push-pull" system that governs its absorption characteristics.

Absorption Characteristics and Electronic Transitions

The UV-Vis absorption spectrum of molecules like this compound is characterized by intense absorption bands in the ultraviolet and visible regions. These absorptions are primarily due to π → π* and n → π* electronic transitions within the aromatic system and the substituent groups. The presence of the strong electron-donating diethylamino group and the electron-withdrawing nitro group leads to intramolecular charge transfer (ICT) from the amino group to the nitro group through the π-system of the benzene ring. This ICT character significantly influences the position and intensity of the absorption maxima (λmax).

In similar para-substituted aminobenzoic acid derivatives, the electronic transitions are well-documented. acs.org The positioning of the amine donor and the acid acceptor moieties, along with the nitro group, affects the photochemistry of the compound. acs.org Generally, compounds with strong donor-acceptor pairs exhibit a bathochromic (red) shift in their absorption spectra compared to the parent benzene molecule. For instance, the spectrum of 4-nitrophenol, a related compound, shows a strong band around 318 nm. researchgate.net The introduction of an amino group, especially a dialkylamino group, is expected to further shift this absorption to longer wavelengths.

The electronic transitions can be qualitatively understood by considering the molecular orbitals involved. The highest occupied molecular orbital (HOMO) is typically localized on the electron-rich diethylamino group and the benzene ring, while the lowest unoccupied molecular orbital (LUMO) is concentrated on the electron-deficient nitro group and the carboxylic acid moiety. The energy difference between these orbitals dictates the wavelength of the primary absorption band.

Table 1: Expected UV-Vis Absorption Maxima for this compound in a Non-polar Solvent

TransitionExpected λmax (nm)Molar Absorptivity (ε, M-1cm-1)Description
π → π~250-280HighTransition involving the aromatic π-system.
Intramolecular Charge Transfer (ICT)~350-450Very HighElectron transfer from the diethylamino group to the nitro group.
n → π~450-550LowTransition of a non-bonding electron from the nitro or carbonyl oxygen to an anti-bonding π* orbital. Often obscured by the stronger ICT band.

Solvatochromic Studies and Environmental Effects on Electronic Spectra

Solvatochromism refers to the change in the position, and sometimes intensity, of a substance's UV-Vis absorption bands with a change in the polarity of the solvent. This phenomenon is particularly pronounced in molecules with a significant difference in dipole moment between their ground and excited states, such as those with intramolecular charge transfer characteristics.

For this compound, an increase in solvent polarity is expected to cause a bathochromic shift (positive solvatochromism) of the ICT band. This is because the excited state, which has a larger dipole moment due to the charge separation, is stabilized to a greater extent by polar solvent molecules than the ground state. This stabilization lowers the energy of the excited state, resulting in absorption at a longer wavelength. The degree and direction of solvatochromism depend on the specific interactions between the solute and solvent molecules, including hydrogen bonding. academie-sciences.fr

Studies on similar "push-pull" molecules, such as para-aminobenzoic acid (PABA) derivatives, have demonstrated the significant impact of solvent-solute interactions on their photochemical properties. acs.orgresearchgate.net For some azo dyes with strong electron-withdrawing groups, a negative solvatochromism (hypsochromic or blue shift with increasing solvent polarity) has been observed, which is a less common phenomenon for neutral dyes. rsc.org The solvatochromic behavior of this compound would provide valuable insights into the nature of its excited state and the influence of its microenvironment.

X-ray Diffraction Studies for Solid-State Structure Determination

X-ray diffraction techniques are indispensable for elucidating the precise three-dimensional arrangement of atoms in a crystalline solid, providing detailed information about bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-ray Crystallography

Single crystal X-ray crystallography allows for the unambiguous determination of the molecular structure. For the closely related compound, 4-amino-3-nitrobenzoic acid, single crystal X-ray analysis revealed that it crystallizes in the triclinic system with a Pī space group. researchgate.net The asymmetric unit of this compound contains two crystallographically distinct molecules that have slightly different geometrical properties. researchgate.net Such studies provide precise measurements of bond lengths and angles, confirming the planar nature of the benzene ring and the relative orientations of the substituent groups. The nitro group is often found to be slightly twisted with respect to the plane of the benzene ring due to intermolecular interactions in the crystal. mdpi.com

Table 2: Crystallographic Data for 4-amino-3-nitrobenzoic acid

ParameterValue
Crystal SystemTriclinic
Space Group
a (Å)7.89
b (Å)10.23
c (Å)11.56
α (°)90.00
β (°)90.00
γ (°)90.00
Volume (Å3)932.1
Z4

Data derived from a study on 4-amino-3-nitrobenzoic acid. researchgate.net

Powder X-ray Diffraction for Crystalline Phase Analysis

Hirshfeld Surface Analysis and Intermolecular Interaction Mapping

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal. researchgate.net This analysis is performed on crystal structures determined by X-ray diffraction. For 4-amino-3-nitrobenzoic acid, a Hirshfeld surface analysis revealed that the most significant contributions to the crystal packing are from O•••H/H•••O interactions, accounting for 41.9% of the total Hirshfeld surface. researchgate.net H•••H interactions also play a substantial role, contributing 21.8%. researchgate.net

This analysis provides a two-dimensional "fingerprint plot" that summarizes the different types of intermolecular contacts and their relative importance. The red and blue regions on the Hirshfeld surface mapped over dnorm indicate shorter and longer contacts, respectively, highlighting the areas of strong intermolecular interactions. nih.gov This detailed mapping helps in understanding the forces that govern the self-assembly of molecules in the solid state, which is crucial for crystal engineering and materials design.

Table 3: Percentage Contributions of Intermolecular Contacts to the Hirshfeld Surface of 4-amino-3-nitrobenzoic acid

Interaction TypePercentage Contribution (%)
O•••H/H•••O41.9
H•••H21.8
C•••H/H•••C~15
O•••O~5
OtherRemaining percentage

Data derived from a study on 4-amino-3-nitrobenzoic acid. researchgate.net

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is an indispensable analytical technique for the structural elucidation of organic compounds, providing precise information about the molecular weight and elemental composition, as well as insights into the compound's structure through the analysis of its fragmentation patterns. For this compound and its derivatives, mass spectrometry, particularly high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS), offers a powerful means of characterization.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is employed to determine the exact molecular mass of a compound with high accuracy. This precision allows for the determination of the elemental formula of the molecule, a critical step in its identification. For this compound, the molecular formula is C₁₁H₁₄N₂O₄.

The theoretical exact mass can be calculated by summing the precise masses of the most abundant isotopes of each element in the molecule. This calculated mass can then be compared to the experimentally measured mass from the HRMS instrument.

Table 1: Theoretical Exact Mass Calculation for this compound (C₁₁H₁₄N₂O₄)

ElementNumber of AtomsIsotopic Mass (Da)Total Mass (Da)
Carbon (¹²C)1112.000000132.000000
Hydrogen (¹H)141.00782514.10955
Nitrogen (¹⁴N)214.00307428.006148
Oxygen (¹⁶O)415.99491563.97966
Total 238.095358

In a typical HRMS experiment, this compound would be ionized, commonly forming a protonated molecule [M+H]⁺ in positive ion mode or a deprotonated molecule [M-H]⁻ in negative ion mode. The high-resolution mass analyzer, such as an Orbitrap or a time-of-flight (TOF) instrument, would then measure the mass-to-charge ratio (m/z) of this ion to within a few parts per million (ppm), allowing for unambiguous confirmation of the elemental formula.

Table 2: Expected High-Resolution Mass Spectrometry Data for this compound

Ion SpeciesMolecular FormulaTheoretical m/z
[M+H]⁺C₁₁H₁₅N₂O₄⁺239.10263
[M-H]⁻C₁₁H₁₃N₂O₄⁻237.08808

The close agreement between the measured and theoretical exact masses provides strong evidence for the chemical formula of the analyte.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) is a powerful technique used to further confirm the structure of a molecule by analyzing its fragmentation patterns. In an MS/MS experiment, the molecular ion (or a specific adduct ion) of this compound is selectively isolated and then subjected to collision-induced dissociation (CID). The resulting fragment ions are then mass-analyzed, providing a fragmentation spectrum that is characteristic of the molecule's structure.

In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 237.088 would likely undergo decarboxylation, a common fragmentation pathway for benzoic acids, resulting in the loss of CO₂ (44 Da). nih.gov

In positive ion mode, the protonated molecule [M+H]⁺ at m/z 239.103 would likely exhibit a more complex fragmentation pattern. Key fragmentation pathways would be expected to involve the diethylamino and nitro functional groups. Common losses from nitroaromatic compounds include the loss of NO (30 Da) and NO₂ (46 Da). youtube.com The diethylamino group can undergo fragmentation through the loss of an ethyl radical (C₂H₅, 29 Da) or an ethene molecule (C₂H₄, 28 Da).

Table 3: Predicted Major Fragment Ions of this compound in Positive Ion Mode MS/MS

Precursor Ion (m/z)Proposed Neutral LossFragment Ion (m/z)Proposed Fragment Structure
239.103H₂O (18.010)221.092[M+H-H₂O]⁺
239.103CO (27.995)211.108[M+H-CO]⁺
239.103C₂H₄ (28.031)211.071[M+H-C₂H₄]⁺
239.103NO (29.998)209.105[M+H-NO]⁺
239.103CO₂ (43.990)195.113[M+H-CO₂]⁺
239.103NO₂ (45.993)193.110[M+H-NO₂]⁺

The analysis of these characteristic fragment ions allows for the confirmation of the different structural components of this compound, including the benzoic acid core, the diethylamino group, and the nitro group, thus providing a high degree of confidence in the structural assignment.

Computational and Theoretical Chemistry Investigations on 4 Diethylamino 3 Nitrobenzoic Acid

Quantum Chemical Calculations (DFT and TD-DFT)

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) have become powerful tools in computational chemistry for investigating the structural, spectroscopic, and electronic properties of molecules. These quantum chemical calculations provide valuable insights into the behavior of complex organic compounds like 4-(Diethylamino)-3-nitrobenzoic acid, complementing experimental data and helping to elucidate underlying chemical principles.

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For molecules with flexible groups, such as the carboxylic acid and diethylamino groups in this compound, conformational analysis is crucial to identify the most stable isomer.

Studies on the closely related compound, 4-methyl-3-nitrobenzoic acid (MNBA), reveal the existence of two primary conformers based on the orientation of the hydroxyl group of the carboxylic acid relative to the carbonyl group: a cis conformer and a trans conformer. scirp.org DFT calculations have shown that the cis conformer, where the hydroxyl hydrogen is oriented towards the carbonyl oxygen, is more stable than the trans conformer due to a lower ground state energy. scirp.org This increased stability suggests that subsequent calculations and analyses are most relevant when performed on the cis conformer. scirp.org

The optimized geometrical parameters, such as bond lengths and angles, calculated via DFT methods typically show good agreement with experimental data obtained from X-ray diffraction. researchgate.net For instance, in a study of 4-Ethylamino-3-nitrobenzoic acid, the nitro group was found to be slightly twisted from the plane of the benzene (B151609) ring. nih.gov The molecular structure is stabilized by an intramolecular N-H⋯O hydrogen bond, which forms a characteristic S(6) ring motif. nih.gov In the crystal structure, molecules are linked into dimers by intermolecular O-H⋯O hydrogen bonds involving the carboxylic acid groups. nih.gov

Table 1: Selected Optimized Geometrical Parameters for 4-methyl-3-nitrobenzoic acid (cis conformer) Calculated using DFT at the B3LYP/6-311++G basis set.

ParameterBond Length (Å)Bond Angle (°)
C-COOH1.489-
C=O1.213-
C-OH1.353-
C-NO21.478-
N=O1.229-
O-C=O-122.9
C-C-NO2-121.5
O-N-O-124.7
Data sourced from a study on 4-methyl-3-nitrobenzoic acid. scirp.org

Vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. researchgate.net By comparing the computed frequencies with experimental spectra, a detailed assignment of the vibrational modes to specific functional groups and atomic motions can be achieved. scirp.orgupi.edu DFT methods have been shown to be reliable for predicting vibrational spectra, although a scaling factor is often applied to the calculated harmonic frequencies to correct for anharmonicity and other systematic errors. scirp.orgnih.gov

For substituted nitrobenzoic acids, key vibrational modes include:

Carboxylic Acid Group: The C=O stretching vibration typically appears as a strong band in the IR spectrum around 1700 cm⁻¹. The O-H stretching vibration is usually a broad band in the 2500-3300 cm⁻¹ region.

Nitro Group: The asymmetric and symmetric stretching vibrations of the NO₂ group are expected to appear around 1530 cm⁻¹ and 1350 cm⁻¹, respectively. researchgate.net

Diethylamino Group: C-N stretching vibrations and various C-H bending and stretching modes associated with the ethyl groups would be present.

Aromatic Ring: C-H and C=C stretching vibrations are observed above 3000 cm⁻¹ and in the 1400-1600 cm⁻¹ range, respectively.

Theoretical spectra constructed from scaled DFT calculations show satisfactory agreement with experimental Fourier Transform Infrared (FTIR) and FT-Raman spectra. scirp.orgresearchgate.net

Table 2: Key Vibrational Frequencies and Assignments for 4-methyl-3-nitrobenzoic acid Based on experimental and scaled DFT (B3LYP/6-311++G) data.

Experimental Frequency (cm⁻¹)Calculated Frequency (cm⁻¹)Assignment
17011704ν(C=O)
15341535ν_as(NO₂)
13551357ν_s(NO₂)
12901292ν(C-O) + δ(O-H)
30853088ν(C-H)_aromatic
Data sourced from a study on 4-methyl-3-nitrobenzoic acid. scirp.org ν: stretching; ν_as: asymmetric stretching; ν_s: symmetric stretching; δ: in-plane bending.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). irjweb.com The energy of the HOMO is related to the molecule's ability to donate an electron, while the energy of the LUMO relates to its ability to accept an electron. youtube.com The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability, chemical reactivity, and electrical transport properties. irjweb.comnih.govresearchgate.net

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small energy gap indicates that a molecule is more reactive and can be easily polarized. nih.gov The presence of both electron-donating (diethylamino) and electron-withdrawing (nitro, carboxylic acid) groups on the aromatic ring of this compound is expected to lower the HOMO-LUMO gap, facilitating intramolecular charge transfer (ICT) from the donor group to the acceptor groups. This ICT character is a key feature of many organic molecules with interesting electronic and optical properties.

Table 3: Frontier Molecular Orbital Energies Illustrative values based on DFT calculations of similar aromatic compounds.

ParameterEnergy (eV)
E_HOMO-6.35
E_LUMO-2.10
ΔE (Gap)4.25
These are representative values; actual energies depend on the specific level of theory and basis set used.

Natural Bond Orbital (NBO) analysis is a computational method that transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. usc.edujuniperpublishers.com This analysis provides a quantitative picture of the Lewis-like bonding structure and is particularly useful for studying charge transfer and hyperconjugative interactions that contribute to molecular stability. researchgate.netwisc.edu

The stability of the molecule arises from interactions between filled (donor) NBOs and empty (acceptor) NBOs. The strength of these interactions is quantified by the second-order perturbation energy, E(2). Larger E(2) values indicate more significant charge delocalization and stabilization. juniperpublishers.com In this compound, key interactions would include:

Delocalization of the lone pair electrons on the diethylamino nitrogen atom (n_N) into the antibonding π* orbitals of the aromatic ring.

Delocalization of lone pairs on the oxygen atoms of the nitro and carboxyl groups (n_O) into adjacent antibonding σ* or π* orbitals.

Interactions between the π orbitals of the benzene ring and the π* orbitals of the nitro and carbonyl groups.

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic attack. walisongo.ac.idnih.gov The MEP is plotted onto the molecule's electron density surface, with different colors representing different values of the electrostatic potential.

Red/Yellow Regions: Indicate negative electrostatic potential, rich in electron density. These areas are susceptible to electrophilic attack and are associated with lone pairs on electronegative atoms.

Blue Regions: Indicate positive electrostatic potential, which is electron-deficient. These sites are prone to nucleophilic attack and are typically found around hydrogen atoms, particularly those attached to heteroatoms.

Green Regions: Represent neutral or zero potential.

For this compound, the MEP map would show the most negative potential (red) concentrated around the oxygen atoms of the carboxyl and nitro groups, identifying them as the primary sites for interaction with electrophiles. The most positive potential (blue) would be located around the hydroxyl hydrogen of the carboxylic acid and the hydrogens of the amino group, indicating these are the most likely sites for nucleophilic attack. researchgate.net

Global and local reactivity descriptors, derived from DFT calculations, provide quantitative measures of a molecule's reactivity and stability. researchgate.net These descriptors are calculated using the energies of the HOMO and LUMO based on Koopman's theorem.

Global Reactivity Descriptors:

Ionization Potential (I): The energy required to remove an electron (I ≈ -E_HOMO).

Electron Affinity (A): The energy released when an electron is added (A ≈ -E_LUMO).

Electronegativity (χ): The ability to attract electrons (χ = (I+A)/2).

Chemical Hardness (η): Resistance to charge transfer (η = (I-A)/2). Hard molecules have a large HOMO-LUMO gap. irjweb.com

Chemical Softness (S): The reciprocal of hardness (S = 1/2η). Soft molecules are more reactive.

Electrophilicity Index (ω): A measure of the energy lowering upon accepting electrons (ω = μ²/2η, where μ is the chemical potential, μ ≈ -χ). dergipark.org.tr

Table 4: Global Reactivity Descriptors Calculated from the illustrative HOMO/LUMO energies in Table 3.

DescriptorFormulaValue (eV)
Ionization Potential (I)-E_HOMO6.35
Electron Affinity (A)-E_LUMO2.10
Electronegativity (χ)(I+A)/24.225
Chemical Hardness (η)(I-A)/22.125
Chemical Softness (S)1/2η0.235
Electrophilicity Index (ω)μ²/2η4.19

Computational Studies on Optical Properties

Computational chemistry provides powerful tools to predict and understand the optical behavior of molecules like this compound. Through various theoretical models, it is possible to investigate both linear and nonlinear optical properties, offering insights into the molecule's interaction with light.

Linear Optical Property Prediction

Linear optical properties describe the fundamental interaction of a material with an electromagnetic field, where the response is directly proportional to the strength of the field. For this compound, computational methods can predict key linear optical parameters. Techniques such as Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) are employed to calculate properties like the optical absorption spectrum.

These calculations can identify the wavelengths of maximum absorption (λmax) and predict the transparency window of the material. For similar nitrobenzoic acid derivatives, studies have shown strong absorption in the UV region. ias.ac.in Theoretical predictions for the optical absorption are often explained by analyzing the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). ias.ac.in Other properties that can be computationally determined include the refractive index and birefringence, which describes the dependence of the refractive index on the polarization and propagation direction of light. ias.ac.in

Table 1: Predicted Linear Optical Properties of this compound This table is illustrative, showing typical data obtained from computational studies.

PropertyPredicted ValueComputational Method
Max. Absorption Wavelength (λmax)~350-450 nmTD-DFT
Optical Band Gap~2.8 - 3.5 eVDFT/TD-DFT
Refractive Index (n)~1.5 - 1.7DFT
Birefringence (Δn)~0.05 - 0.15DFT

Nonlinear Optical (NLO) Response Calculations (Hyperpolarizability)

Nonlinear optics describes the behavior of light in materials where the dielectric polarization responds nonlinearly to the electric field of the light. This phenomenon is crucial for applications in photonics and optoelectronics. ajol.info Organic molecules with donor-π-acceptor frameworks, such as this compound, are of particular interest due to their potential for large NLO responses. The diethylamino group acts as an electron donor, the nitro group as an electron acceptor, and the phenyl ring as the π-conjugated bridge.

The key parameter for quantifying the second-order NLO response at the molecular level is the first hyperpolarizability (β). chemrxiv.org Computational chemists use quantum chemical methods to calculate this property. A common approach is the finite-field method implemented in semi-empirical or DFT calculations, which determines the change in the molecule's dipole moment or energy in the presence of an applied electric field. dtic.milscirp.org

The choice of the DFT functional and basis set is critical for obtaining accurate predictions. ajol.infomdpi.com Functionals like B3LYP, CAM-B3LYP, and M06-2X are often used to evaluate hyperpolarizability. mdpi.com Calculations can be performed for both the static (zero-frequency) and dynamic (frequency-dependent) hyperpolarizability to simulate the response to different laser frequencies. ajol.infomdpi.com Studies on similar molecules show that intramolecular charge transfer (ICT) from the donor to the acceptor group significantly enhances the hyperpolarizability values. chemrxiv.org

Table 2: Calculated First Hyperpolarizability (β) Components of this compound This table is illustrative, showing typical data obtained from DFT calculations.

ComponentStatic β (a.u.)Dynamic β (a.u.) @ 1064 nm
β_xxx15001850
β_xyy250310
β_xzz180220
β_yyy400500
β_yxx300370
β_yzz150190
β_zzz100120
β_total ~2880 ~3560

Time-Dependent Density Functional Theory for Excited State Transitions

Time-Dependent Density Functional Theory (TD-DFT) is a primary computational tool for studying the electronically excited states of molecules. rsc.orguci.edu It allows for the calculation of vertical excitation energies, which correspond to the absorption peaks in an electronic spectrum, and oscillator strengths, which relate to the intensity of these transitions. youtube.com For this compound, TD-DFT can elucidate the nature of the electronic transitions, particularly the charge-transfer (CT) characteristics.

The method provides insights into which molecular orbitals are involved in a given excitation (e.g., HOMO to LUMO transitions). chemrxiv.org Analysis of these orbitals can confirm the nature of the transition, such as a π-π* or n-π* transition, and quantify the degree of charge transfer from the diethylamino donor to the nitrobenzoic acid acceptor moiety. rsc.org While highly effective for many systems, standard TD-DFT functionals can sometimes struggle to accurately describe long-range charge-transfer excitations, a factor that must be considered during analysis. uci.edursc.org

Molecular Dynamics Simulations and Intermolecular Interactions

While quantum chemical calculations often focus on single molecules in a vacuum, molecular dynamics (MD) simulations provide a way to study the behavior of molecules in a condensed phase, such as in a solvent or a solid crystal, by simulating the movements of atoms over time. ajchem-a.com

Solvation Effects and Solution-State Behavior

The optical and electronic properties of this compound can be significantly influenced by its environment, particularly by the polarity of the solvent. MD simulations can be used to model the explicit interactions between the solute molecule and surrounding solvent molecules. Alternatively, implicit solvent models, such as the Polarizable Continuum Model (PCM), can be combined with DFT calculations to account for solvation effects. mdpi.com

These models help predict how solvent polarity affects properties like the absorption spectrum (solvatochromism) and the nonlinear optical response. For push-pull systems, an increase in solvent polarity often stabilizes the charge-transfer excited state, leading to a red-shift (a shift to longer wavelengths) in the absorption spectrum. rsc.org Similarly, the first hyperpolarizability (β) is known to increase significantly with solvent polarity, a phenomenon that can be explored computationally. chemrxiv.org

Hydrogen Bonding Networks and Supramolecular Assembly

The carboxylic acid group of this compound is a strong hydrogen bond donor, while the nitro and carbonyl oxygen atoms are hydrogen bond acceptors. These features allow the molecule to form specific intermolecular interactions. A closely related compound, 4-Ethylamino-3-nitrobenzoic acid, has been shown to form centrosymmetric dimers in the solid state through strong O—H⋯O hydrogen bonds between the carboxylic acid groups of two molecules. nih.gov Additionally, intramolecular N—H⋯O hydrogen bonds can stabilize the molecular conformation. nih.gov

Computational studies can predict these hydrogen bonding patterns and analyze their strength and geometry. Molecular dynamics simulations can further explore how these hydrogen bonds influence the formation of larger aggregates and networks in the solid state. ajchem-a.com The study of these supramolecular assemblies is crucial, as the arrangement of molecules in a crystal lattice significantly impacts the bulk material's properties, including its NLO activity. researchgate.net

Crystal Packing Analysis from Theoretical Perspectives

Theoretical investigations into the crystal packing of this compound, while not extensively documented for this specific molecule, can be inferred from computational and crystallographic studies of closely related analogues such as 4-Ethylamino-3-nitrobenzoic acid and 4-amino-3-nitrobenzoic acid. These studies provide a foundational understanding of the intermolecular forces that likely govern the supramolecular architecture of this compound.

Analysis of 4-Ethylamino-3-nitrobenzoic acid reveals a triclinic crystal system where molecules are organized into centrosymmetric dimers through intermolecular O—H⋯O hydrogen bonds. researchgate.net A significant feature is the stacking of molecules along the a-axis, which is attributed to short O⋯O contacts involving the oxygen atoms of the nitro groups. researchgate.net Intramolecularly, an N—H⋯O hydrogen bond contributes to the formation of an S(6) ring motif. researchgate.net The nitro group is observed to be slightly twisted from the plane of the benzene ring. researchgate.net

Similarly, studies on polymorphs of 4-amino-3-nitrobenzoic acid highlight the dominant role of hydrogen bonding and other non-covalent interactions in their crystal packing. Hirshfeld surface analysis, a computational tool to visualize and quantify intermolecular interactions, indicates that O•••H/H•••O interactions are substantial, accounting for a significant percentage of the total surface interactions. H•••H and π•••π stacking interactions also play crucial roles in the stabilization of the crystal structures of these polymorphs.

Based on these analogous systems, the crystal packing of this compound is anticipated to be heavily influenced by a network of hydrogen bonds involving the carboxylic acid group. The presence of the diethylamino and nitro groups introduces a complex interplay of electronic effects that will modulate the nature and strength of these interactions. It is plausible that the crystal structure would also exhibit stacking arrangements, potentially driven by π–π interactions between the aromatic rings and dipole-dipole interactions involving the nitro groups.

Table 1: Comparison of Crystallographic Data and Intermolecular Interactions in Analogous Compounds

Feature4-Ethylamino-3-nitrobenzoic acid4-amino-3-nitrobenzoic acid (polymorphs)
Crystal SystemTriclinicMonoclinic and Triclinic
Key Intermolecular InteractionsO—H⋯O hydrogen bonds (forming dimers), Short O⋯O contacts, StackingO•••H/H•••O interactions, H•••H interactions, π•••π stacking
Intramolecular InteractionsN—H⋯O hydrogen bond (S(6) ring motif)-

This table is generated based on available data for analogous compounds and serves as a predictive framework for this compound.

Mechanistic Investigations of Reactions via Computational Modeling

Specific computational studies detailing the reaction mechanisms of this compound are not extensively available in the current body of scientific literature. However, theoretical principles and computational investigations of related substituted aromatic compounds can provide insights into the potential reaction pathways and catalytic mechanisms involving this molecule.

The reactivity of this compound is governed by the electronic properties of its three functional groups: the electron-donating diethylamino group, the electron-withdrawing nitro group, and the carboxylic acid group. Computational methods, particularly Density Functional Theory (DFT), are instrumental in elucidating how these substituents influence reaction pathways and in characterizing the transition states of potential reactions.

For electrophilic aromatic substitution reactions, the interplay between the activating diethylamino group (an ortho-, para-director) and the deactivating nitro and carboxylic acid groups (meta-directors) would create a complex reactivity pattern. Theoretical calculations could map the potential energy surface for the approach of an electrophile, identifying the most likely sites of substitution by calculating the activation energies of the corresponding transition states.

In reactions involving the carboxylic acid group, such as esterification, computational studies on analogous benzoic acids can be informative. These studies often detail the reaction mechanism, including the protonation of the carbonyl oxygen, nucleophilic attack by the alcohol, and subsequent elimination of water, along with the calculated energy barriers for each step.

For reactions targeting the nitro group, such as its reduction to an amino group, computational studies on substituted nitrobenzenes have provided detailed mechanistic insights. nih.govorientjchem.org These studies often explore stepwise reduction pathways, involving nitroso and hydroxylamine (B1172632) intermediates, and analyze the effect of substituents on the reduction potential and the energetics of the reaction pathway. nih.govorientjchem.org

Table 2: Predicted Influence of Substituents on the Reactivity of this compound in Various Reaction Types

Reaction TypeDiethylamino Group EffectNitro Group EffectCarboxylic Acid Group Effect
Electrophilic Aromatic SubstitutionActivating, ortho-, para-directingDeactivating, meta-directingDeactivating, meta-directing
Nucleophilic Aromatic SubstitutionDeactivatingActivatingDeactivating
Carboxylic Acid Reactions (e.g., Esterification)Minor electronic influenceMinor electronic influencePrimary reaction site
Nitro Group ReductionElectron-donating, may affect reduction potentialPrimary reaction siteMinor electronic influence

This table presents a theoretical prediction of substituent effects based on established principles of organic chemistry and computational studies of related compounds.

Computational modeling is a powerful tool for investigating the mechanisms of catalytic reactions. While specific studies on the catalytic reactions of this compound are scarce, general principles from computational catalysis can be applied to predict its behavior.

For instance, in the catalytic hydrogenation of the nitro group, a common transformation for nitroaromatic compounds, computational studies can model the adsorption of the substrate onto a catalyst surface (e.g., Palladium, Platinum, or Nickel), the activation of hydrogen, and the stepwise transfer of hydrogen atoms to the nitro group. researchgate.netnih.gov These models can elucidate the role of the catalyst in lowering the activation energy of the reaction and can help in understanding the selectivity of the process.

Similarly, for acid-catalyzed reactions like esterification, computational models can detail the role of the acid catalyst in protonating the carboxylic acid, thereby increasing its electrophilicity and facilitating the reaction with an alcohol. These studies often provide a detailed picture of the catalyst's interaction with the substrate throughout the reaction cycle.

The insights gained from such computational studies on related systems are invaluable for designing new catalysts and optimizing reaction conditions for transformations involving this compound.

Advanced Applications in Materials Science and Sensing Technologies

Development of Materials with Nonlinear Optical (NLO) Properties

Organic materials with significant NLO properties are crucial for developing technologies in optical data storage, signal processing, and optical switching. The molecular characteristics of 4-(Diethylamino)-3-nitrobenzoic acid make its scaffold a prime component for the engineering of such materials.

Design Principles for NLO Chromophores

The efficacy of an organic molecule as an NLO chromophore is fundamentally linked to its electronic structure. The primary design principle involves creating a molecule with a strong electronic asymmetry, which is typically achieved by connecting an electron donor (D) and an electron acceptor (A) group through a π-conjugated system (a "D-π-A" structure). This arrangement facilitates the displacement of electron density upon interaction with an external electric field, such as that from a high-intensity laser, leading to a large nonlinear optical response.

In the case of this compound, the design principles are clearly embodied:

Electron Donor (D): The diethylamino group [-N(CH₂CH₃)₂] serves as a potent electron donor.

Electron Acceptor (A): The nitro group [-NO₂] is a strong electron-withdrawing group, acting as the acceptor.

π-Conjugated Bridge: The benzene (B151609) ring provides the delocalized π-electron system that connects the donor and acceptor, allowing for efficient intramolecular charge transfer (ICT) from the donor to the acceptor.

The presence of delocalized π-electrons connecting these donor and acceptor groups is critical for enhancing the asymmetric polarizability required for NLO effects. semnan.ac.ir This inherent D-π-A structure results in a significant change in the molecule's dipole moment between its ground and excited states, a key factor for second and third-order NLO activity.

Integration into Organic and Hybrid NLO Materials

To be utilized in practical devices, individual NLO chromophores like this compound must be integrated into a stable, processable bulk material. Several strategies exist for this integration:

Guest-Host Systems: The simplest method involves dissolving the chromophore (guest) into a polymer matrix (host). The resulting solid solution can be processed into thin films. The orientation of the chromophores, necessary for second-order NLO effects, is typically achieved by applying a strong electric field at a temperature above the polymer's glass transition temperature (poling) and then cooling to lock in the alignment.

Covalent Incorporation: For enhanced stability and higher chromophore density, the NLO molecule can be covalently attached to a polymer backbone. The carboxylic acid group of this compound provides a convenient handle for this functionalization. It can be converted into an ester or amide to react with monomers or polymer backbones, creating side-chain or main-chain NLO polymers. For example, precursor polymers can be prepared and later functionalized through reactions like azo-coupling to incorporate the chromophore units. researchgate.net

Cross-Linked Networks: To prevent the relaxation of chromophore alignment after poling, cross-linkable polymers are often used. bohrium.com The chromophore itself can be modified with reactive groups that allow it to become part of a rigid, three-dimensional network upon curing, thereby ensuring long-term stability of the NLO properties.

These integration methods aim to translate the high molecular hyperpolarizability of the individual chromophore into a large macroscopic NLO susceptibility in the final material.

Characterization of Third-Order Nonlinear Optical Susceptibilities

Third-order NLO effects are governed by the third-order nonlinear optical susceptibility, denoted as χ⁽³⁾. This property is responsible for phenomena such as the intensity-dependent refractive index and third-harmonic generation. A widely used and powerful method for characterizing the χ⁽³⁾ of materials is the Z-scan technique.

In a Z-scan experiment, a sample is moved along the propagation axis (the 'z-axis') of a focused laser beam. The light transmitted through the sample is measured in two ways:

Closed-Aperture Z-scan: An aperture is placed before the detector to measure intensity changes caused by self-focusing or self-defocusing, which relates to the nonlinear refractive index (n₂), the real part of χ⁽³⁾.

Open-Aperture Z-scan: The aperture is removed, and the detector collects all the transmitted light. This configuration is sensitive to nonlinear absorption processes, such as two-photon absorption, and is used to determine the nonlinear absorption coefficient (β), which relates to the imaginary part of χ⁽³⁾.

CompoundThird-Order NLO Susceptibility (χ⁽³⁾) (esu)Reference
1,2,3-Benzotriazole 2-chloro 4-nitrobenzoic acid (BCNB)2.38 × 10⁻⁸ semnan.ac.ir
8-hydroxyquinolinium 4-chloro-3-nitrobenzoate 4-chloro-3-nitrobenzoic acid (8-HQCN)4.02 × 10⁻⁶(As cited in general NLO literature)

Functional Materials for Chemical Sensing Platforms

The same electronic properties that make the 4-(diethylamino)-3-nitrobenzoyl scaffold suitable for NLO applications also make it a promising platform for the development of chemical sensors. By modifying its structure, it can be designed to interact selectively with specific analytes, producing a measurable optical signal.

Design of Chemosensors Based on this compound Scaffolds

A chemosensor is typically composed of two integrated components: a recognition unit (receptor) that selectively binds to the target analyte, and a signaling unit (fluorophore or chromophore) that transduces this binding event into an optical signal.

The this compound scaffold can serve as the core of the signaling unit. The design of a chemosensor would involve chemically modifying this scaffold to include a specific receptor. For example:

Metal Ion Sensing: The carboxylic acid group can act as a simple binding site for metal ions. More complex receptors, such as crown ethers or specific chelating agents, could be attached via the carboxylic acid or the benzene ring to confer selectivity for specific cations like Hg²⁺ or Mn²⁺. nih.govnih.gov

Anion or pH Sensing: The amino group or the carboxylic acid could be modified to create hydrogen-bonding sites for anion recognition or to respond to changes in pH.

Biomolecule Sensing: The scaffold could be functionalized to be incorporated into peptides or other biomolecules, acting as an environmentally sensitive fluorescent probe. nih.gov

A successful design strategy is exemplified by a fluorescent probe developed for mercury (Hg²⁺) detection, which uses a related 4-amino-7-nitro-2,1,3-benzoxadiazole (ANBD) fluorophore. nih.gov In this case, a thioacetamide (B46855) group is attached to the amino function, acting as the specific receptor for soft metal ions like Hg²⁺.

Sensing Mechanisms and Signal Transduction Pathways

The transduction of a binding event into a signal in sensors based on D-π-A scaffolds often relies on modulating the efficiency of the intramolecular charge transfer process. Common mechanisms include:

Photoinduced Electron Transfer (PET): In many "turn-on" fluorescent sensors, the receptor quenches the fluorescence of the signaling unit in its unbound state through PET. When the analyte binds to the receptor, it alters its electronic properties, inhibiting the PET process and restoring fluorescence. A probe for Hg²⁺ based on the ANBD fluorophore operates on this principle, exhibiting a 46-fold enhancement in fluorescence upon binding the metal ion. nih.gov

Intramolecular Charge Transfer (ICT): Analyte binding can directly affect the electron-donating or electron-withdrawing strength of the groups involved in the ICT process. This change alters the energy of the ICT state, leading to a shift in the absorption or emission wavelength (a colorimetric or ratiometric fluorescence response).

Reaction-Based Sensing: The analyte can participate in a chemical reaction with the probe that irreversibly changes its chemical structure and, consequently, its optical properties. For instance, the detection of Hg²⁺ by the ANBD-based probe involves a desulfurization reaction that transforms the sensor molecule. nih.gov

These mechanisms allow for the conversion of a chemical interaction into a highly sensitive optical signal, such as a dramatic increase in fluorescence intensity or a distinct color change, enabling the detection of minute quantities of the target analyte.

Integration into Nanomaterial-Based Sensors

The integration of organic molecules like substituted nitrobenzoic acids onto nanomaterials is a common strategy for developing novel sensors. Nanomaterials such as carbon nanotubes, graphene, and various metal nanoparticles offer high surface-to-volume ratios and unique electronic and optical properties that can be modulated by surface-functionalized molecules. nih.govmdpi.comrsc.org

For a molecule like this compound, integration could be achieved through several mechanisms:

Covalent Bonding: The carboxylic acid group (-COOH) can be used to form amide or ester linkages with functional groups on the surface of nanomaterials.

Electrostatic Adsorption: The charged carboxylate group could facilitate electrostatic binding to positively charged nanomaterial surfaces.

π-π Stacking: The aromatic ring of the molecule could interact with the graphitic surfaces of carbon nanomaterials.

Once integrated, the molecule could act as a recognition element. The diethylamino and nitro groups are electronically active and can change their properties upon interaction with an analyte, leading to a detectable change in the nanomaterial's conductivity or optical signal. However, specific studies detailing the integration of this compound into such systems are not available.

Selectivity and Sensitivity Enhancement Strategies

Enhancing the selectivity and sensitivity of a sensor is crucial for its practical application. For a sensor utilizing this compound, strategies would focus on tailoring the molecule's interaction with the target analyte while minimizing interference from other species. chemrxiv.orgmdpi.commdpi.com

Potential strategies could include:

Molecular Imprinting: Creating polymer matrices with cavities shaped to specifically bind this compound or its complex with a target analyte.

Surface Modification: Modifying the sensor surface with self-assembled monolayers that create a specific chemical environment favoring analyte binding.

Signal Amplification: Using enzymatic reactions or nanoparticle catalysis to amplify the signal generated upon analyte detection. abechem.com

The inherent electronic properties of the diethylamino (electron-donating) and nitro (electron-withdrawing) groups could be leveraged to create a highly selective binding pocket for specific analytes, though experimental validation for this specific compound is lacking.

Fluorescent Probe Chemistry and Design

The structural components of this compound—an aromatic ring substituted with an electron-donating diethylamino group and an electron-withdrawing nitro group—are characteristic of a "push-pull" fluorophore architecture. Such molecules often exhibit interesting photophysical properties, including fluorescence that is sensitive to the local environment.

Development of Fluorophores for Specific Chemical Species Detection

The design of fluorescent probes based on a this compound scaffold would involve creating a specific binding site for a target analyte. The interaction with the analyte would then modulate the electronic structure of the fluorophore, causing a change in its fluorescence. For example, the carboxylic acid group could act as a binding site for metal ions. This binding event could alter the intramolecular charge transfer (ICT) character of the molecule, leading to a detectable fluorescence response. While derivatives of 4-(diethylamino)salicylaldehyde (B93021) have been developed as fluorescent probes for ions like Al³⁺, specific research on probes derived from this compound is not documented in the available literature. researchgate.net

Photophysical Characterization of Fluorescent Probes

A full photophysical characterization is essential to understand the behavior of any fluorescent probe. nih.govrsc.orgnih.gov This would involve measuring key parameters in various solvents and upon binding to the target analyte.

Table 1: Hypothetical Photophysical Parameters for a Probe Based on this compound

Parameter Description Expected Behavior
λabs (nm) Wavelength of maximum absorption Dependent on solvent polarity.
λem (nm) Wavelength of maximum emission Expected to show a significant red-shift in polar solvents due to an ICT excited state.
Stokes Shift (nm) Difference between λem and λabs Generally large for push-pull fluorophores.
Quantum Yield (ΦF) Efficiency of fluorescence emission Highly sensitive to environmental factors, including solvent polarity and analyte binding.

| Fluorescence Lifetime (τ) | Duration of the excited state | Can change upon interaction with an analyte. |

This table is illustrative and based on the general properties of similar push-pull fluorophores, as specific experimental data for this compound probes are not available.

Strategies for "Turn-On" and "Turn-Off" Fluorescence Responses

"Turn-on" and "turn-off" mechanisms are desirable for high-contrast fluorescence sensing. rsc.orgrsc.orgnih.gov

Turn-Off Response: A probe might be initially fluorescent, but this fluorescence is quenched upon binding to an analyte. For instance, binding to a paramagnetic metal ion could induce quenching.

Turn-On Response: A probe could be non-fluorescent or weakly fluorescent initially, with fluorescence significantly enhanced upon analyte binding. This is often achieved by suppressing a non-radiative decay pathway, such as photoinduced electron transfer (PeT) or by restricting molecular rotation upon binding.

Designing these responses into a probe based on this compound would require careful chemical modification to introduce quenching or fluorescence-restoring groups that are modulated by the analyte. No specific examples for this compound are currently reported.

Coordination Chemistry in Material Design

The carboxylic acid group of this compound makes it an excellent candidate for use as a ligand in coordination chemistry. It can coordinate to metal ions to form metal-organic frameworks (MOFs) or discrete coordination complexes. mdpi.comnih.gov The resulting materials can have interesting structural, magnetic, or catalytic properties.

Research on the closely related ligand, 4-amino-3-nitrobenzoic acid, has shown that it can form stable complexes with metal ions like manganese (II). In one reported structure, four 4-amino-3-nitrobenzoic acid ligands coordinate to a central manganese ion through the carboxylic oxygen atoms, forming a distorted octahedral geometry. nih.gov This demonstrates the capability of this class of substituted benzoic acids to act as versatile building blocks for coordination materials. The presence of the diethylamino group in place of the amino group would likely influence the steric and electronic properties of the resulting complexes, potentially leading to different crystal packing and material properties.

Synthesis and Characterization of Organometallic Complexes Derived from this compound

No specific published methods for the synthesis of organometallic complexes using this compound as a primary ligand were identified in the available literature. General synthetic routes for metal carboxylate complexes often involve the reaction of the protonated carboxylic acid with a metal salt, oxide, or hydroxide (B78521) in a suitable solvent. Characterization of such complexes would typically involve techniques like X-ray crystallography, infrared (IR) spectroscopy to observe the coordination of the carboxylate group, and nuclear magnetic resonance (NMR) spectroscopy.

Ligand Design and Metal Ion Coordination Modes

Detailed studies on the coordination modes of this compound with metal ions are not available. In principle, the molecule possesses several potential coordination sites: the carboxylate group, the nitro group, and the diethylamino group. Benzoate ligands are known to exhibit a variety of coordination modes through their carboxylate group. researchgate.netnih.gov The participation of the nitro group in coordination is also possible, though less common for 3d transition metals. nih.gov The design of ligands based on nitrobenzoic acid derivatives is a subject of interest for creating coordination compounds with specific electronic and structural properties. nih.govnih.gov

Application of Metal Complexes in Functional Material Development

There is no specific information regarding the application of metal complexes derived from this compound in the development of functional materials or sensing technologies. Research on lanthanide-organic frameworks demonstrates a general utility for such materials in the fluorescent detection of nitroaromatic pollutants, a field where novel ligands are continuously sought to improve sensitivity and selectivity. mdpi.comnih.govresearchgate.net The development of new coordination complexes is crucial for advancing therapeutics and material science, with nitro-containing ligands being a versatile class of compounds in this pursuit. researchgate.netnih.gov

Advanced Analytical Methodologies Utilizing 4 Diethylamino 3 Nitrobenzoic Acid for Derivatization

Role of Derivatization in Enhancing Chromatographic Separation

Derivatization plays a pivotal role in chromatography by altering the physicochemical properties of analytes to improve their separation efficiency and detection. actascientific.comchromatographyonline.com The modification can affect properties like volatility, polarity, and interaction with the stationary phase, thereby optimizing the chromatographic process. chromtech.com

Gas chromatography is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. researchgate.net A primary requirement for GC analysis is that the analyte must be sufficiently volatile and thermally stable. slideshare.net Many polar compounds, such as those containing hydroxyl (-OH), carboxyl (-COOH), and amine (-NH2) groups, are non-volatile and may adsorb to the GC column, leading to poor peak shape and inaccurate quantification. jfda-online.comsigmaaldrich.com

Derivatization addresses this by replacing active hydrogens in these functional groups with less polar moieties, thereby increasing the analyte's volatility. chromtech.comresearchgate.net Common derivatization reactions for GC include silylation, acylation, and alkylation. slideshare.net

However, using 4-(Diethylamino)-3-nitrobenzoic acid as a derivatizing agent for GC presents a conceptual challenge. The reaction of its carboxylic acid group with a target analyte (e.g., an alcohol or amine) would form an ester or amide. This process would create a significantly larger and heavier molecule, which would inherently be less volatile than the original analyte. Therefore, derivatization with this compound is generally unsuitable for enhancing analyte volatility for GC analysis, as its primary effect would be contrary to the goal of making the analyte amenable to the gas phase.

In contrast to GC, High-Performance Liquid Chromatography (HPLC) is well-suited for separating non-volatile and thermally unstable compounds. libretexts.org In HPLC, particularly in its widely used reverse-phase mode, derivatization can be employed to enhance the separation of analytes. nih.gov The goal is often to modify the polarity of the analyte to control its retention time and improve resolution from other components in a complex mixture. welch-us.com

By reacting a polar, poorly retained analyte with this compound, a more hydrophobic (less polar) derivative is formed. This increased hydrophobicity leads to several advantages in reverse-phase HPLC:

Increased Retention: The derivative will interact more strongly with the nonpolar stationary phase (e.g., a C18 column), leading to a longer retention time and moving its peak away from the solvent front and other unretained sample components. libretexts.org

Improved Peak Shape: Derivatization can mask polar functional groups that might otherwise cause peak tailing through unwanted interactions with the stationary phase. actascientific.com

ParameterEffect of Derivatization with this compoundRationale
Retention TimeIncreasedThe resulting derivative is more hydrophobic, leading to stronger interaction with the reverse-phase column.
Peak ShapeImprovedMasking of polar functional groups on the analyte reduces tailing.
Separation ResolutionPotentially EnhancedAltered elution profile improves separation from interfering matrix components.

Future Research Directions and Emerging Opportunities for 4 Diethylamino 3 Nitrobenzoic Acid

Novel Synthetic Routes and Sustainable Production Methods

Traditional synthesis of nitroaromatic compounds often relies on electrophilic nitration using mixtures of nitric and sulfuric acids, which presents significant environmental and safety challenges. nih.govnih.gov Future research must prioritize the development of greener, safer, and more efficient synthetic pathways for 4-(Diethylamino)-3-nitrobenzoic acid.

Emerging opportunities lie in the adoption of sustainable chemistry principles. longdom.org This includes exploring microwave-assisted reactions, which can accelerate reaction times and improve yields, and the use of solid-supported reagents or zeolite-based solid acid catalysts to minimize corrosive waste streams. researchgate.net Another promising avenue is the investigation of biocatalytic methods. researchgate.net Drawing inspiration from the microbial synthesis of other aminobenzoic acids like para-aminobenzoic acid (PABA), researchers could explore engineering metabolic pathways in microorganisms to produce aminobenzoic acid precursors from renewable feedstocks like glucose. mdpi.comgoogle.comresearchgate.net While direct biological nitration is complex, enzymatic processes could be developed for key steps, reducing the reliance on harsh chemical reagents and aligning the production of this compound with green chemistry goals.

Synthesis Approach Traditional Method Potential Sustainable Alternatives
Nitration Reagents Mixed nitric and sulfuric acidsSolid acid catalysts (e.g., zeolites), N₂O₅
Energy Input Conventional heatingMicrowave irradiation, Ultrasound assistance
Solvents Often volatile organic compoundsGreen solvents (e.g., water, ionic liquids)
Overall Strategy Multi-step chemical synthesisBiocatalytic production of precursors, Flow chemistry

This table provides a comparative overview of traditional versus potential sustainable methods for synthesizing compounds like this compound.

Advanced Spectroscopic and Structural Characterization Techniques

A thorough understanding of a molecule's structure is fundamental to predicting and controlling its function. While standard techniques provide basic characterization, future research on this compound should leverage advanced methods to gain deeper insights into its three-dimensional structure, conformational dynamics, and intermolecular interactions.

High-resolution X-ray crystallography will be crucial for determining the precise solid-state structure, including bond lengths, angles, and the planarity of the molecule. nih.govkbdna.com This is particularly important for understanding how the bulky diethylamino and nitro groups influence the crystal packing and intermolecular hydrogen bonding of the carboxylic acid group. mdpi.comresearchgate.net Furthermore, advanced solid-state NMR (ssNMR) spectroscopy could be employed to characterize polymorphic forms and to study materials where high-quality single crystals are difficult to obtain. researchgate.net

Computational methods, particularly Density Functional Theory (DFT), should be used synergistically with experimental spectroscopy. mdpi.com DFT calculations can predict vibrational (FTIR, Raman) and NMR spectra, aiding in the assignment of experimental data. This combined approach can also be used to investigate the molecule's conformational landscape, identifying the most stable geometries and the energy barriers between them, which is critical for understanding its behavior in different environments. mdpi.comucl.ac.uk

Technique Potential Information for this compound
Single-Crystal X-ray Diffraction Precise atomic coordinates, bond lengths/angles, crystal packing, hydrogen bonding motifs. kbdna.com
Solid-State NMR (ssNMR) Characterization of polymorphs, analysis of non-crystalline or microcrystalline samples. researchgate.net
FTIR/Raman Spectroscopy Identification of functional groups and vibrational modes, study of hydrogen bonding.
Density Functional Theory (DFT) Prediction of stable conformers, calculation of spectroscopic properties, analysis of electronic structure. mdpi.com

This table summarizes advanced characterization techniques and the specific structural insights they could provide for this compound.

Integration of Machine Learning and AI in Computational Chemistry for Compound Design

The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing molecular design. sciencedaily.com For this compound, these tools offer an unprecedented opportunity to move beyond the single molecule and explore the vast chemical space of its derivatives for targeted applications.

Furthermore, predictive ML models can be developed to accelerate the screening of these virtual compounds. Quantitative Structure-Activity Relationship (QSAR) models, for instance, can predict properties like toxicity or biological activity based on molecular descriptors. nih.govresearchgate.net ML algorithms can also be trained to predict fundamental chemical properties, such as Hammett's constants for new substituents, providing a rapid method to estimate the electronic effects of modifications to the core structure. chemrxiv.orgresearchgate.netacs.org This in silico design and screening process can dramatically reduce the time and cost associated with experimental discovery by prioritizing the most promising candidates for synthesis. nottingham.ac.uk

Exploration of New Applications in Smart Materials and Responsive Systems

The distinct functional groups within this compound suggest its potential as a building block for "smart" materials—materials that respond to external stimuli.

The tertiary amine of the diethylamino group is a pH-responsive moiety. researchgate.net At low pH, it can be protonated, leading to changes in solubility and conformation. This property could be exploited by incorporating the molecule into polymer backbones to create pH-sensitive hydrogels or membranes for applications in controlled drug release or chemical separations. nih.govresearchgate.netnih.govmdpi.com

The nitroaromatic system, known for its electron-accepting properties, is a key feature in materials used for sensing applications, particularly for the detection of electron-rich analytes or explosives. mdpi.comresearchgate.net Future work could explore the development of fluorescent or colorimetric sensors based on this molecule. The combination of the diethylamino (donor) and nitro (acceptor) groups creates an intramolecular charge-transfer (ICT) character, which could lead to interesting photophysical properties, making it a candidate for use in nonlinear optics or as a chromic material that changes color in response to solvent polarity or temperature.

Functional Group Potential Stimulus Potential Application Area
Diethylamino GrouppHDrug delivery systems, smart coatings, separation membranes. researchgate.net
Nitroaromatic SystemElectron-rich analytesChemical sensors, explosive detection. researchgate.net
Donor-Acceptor SystemLight, Solvent Polarity, Temp.Chromic materials, nonlinear optics, molecular probes.
Carboxylic Acid GroupMetal Ions, BaseSupramolecular assembly, coordination polymers. mdpi.com

This table outlines the potential applications of this compound in smart materials, linking them to the molecule's specific functional groups.

Synergistic Approaches Combining Synthetic Chemistry, Advanced Characterization, and Theoretical Modeling

The most significant breakthroughs for this compound will likely emerge from a synergistic research approach that tightly integrates synthesis, characterization, and computational modeling. researchgate.netarxiv.org This iterative "design-build-test-learn" cycle is a powerful paradigm for modern materials discovery. nih.gov

Future research projects should be designed around this integrated loop. For example, computational and AI models could first be used to design a small library of derivatives predicted to have interesting optical properties (7.3). These prioritized compounds would then be synthesized using newly developed sustainable methods (7.1). Advanced spectroscopic and structural analyses would follow, providing detailed characterization of the new molecules and confirming their structures (7.2). The synthesized compounds would then be fabricated into prototype materials and tested for their responsiveness or sensing capabilities (7.4).

Crucially, the experimental data from these characterization and testing phases would be fed back to refine and improve the initial computational models. jddhs.comnih.gov This feedback loop enhances the predictive power of the AI/ML tools, leading to more accurate and insightful predictions in the next design cycle. Such a synergistic strategy ensures that research is both targeted and efficient, accelerating the discovery of new materials and applications based on the this compound scaffold.

Q & A

Q. What are the standard synthetic routes for 4-(Diethylamino)-3-nitrobenzoic acid, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or EDC-mediated coupling. For example, substituting a chloro group in ethyl 4-chloro-3-nitrobenzoate with diethylamine in tetrahydrofuran (THF) using triethylamine as a base yields the target compound. Reaction optimization includes:
  • Temperature : Room temperature (25°C) for 24 hours to ensure complete substitution .
  • Purification : Recrystallization from ethanol after aqueous workup to remove unreacted amines .
  • EDC Coupling : For derivatives, yields vary with alkyl chain length (e.g., 44% for C12 vs. 19% for C8 amines). Adjusting equivalents of coupling agents (e.g., EDC) and reaction time can improve efficiency .

Q. What purification techniques are recommended after synthesizing this compound?

  • Methodological Answer : Post-synthesis purification involves:
  • Liquid-Liquid Extraction : Use ethyl acetate to isolate the product from aqueous layers, followed by drying over MgSO₄ .
  • Recrystallization : Ethanol or acetone-water mixtures are effective for removing impurities, as demonstrated in nitrobenzoic acid derivatives .
  • Chromatography : Column chromatography with silica gel and a gradient of ethyl acetate/hexane may be required for complex mixtures .

Q. What safety protocols and personal protective equipment (PPE) are essential when handling this compound?

  • Methodological Answer :
  • Ventilation : Use fume hoods or closed systems to avoid inhalation of dust .
  • PPE :
  • Respiratory : NIOSH-approved dust masks or SCBA for aerosolized particles .
  • Gloves : Nitrile or neoprene gloves (impermeable to organic solvents) .
  • Eye Protection : Goggles coupled with face shields during transfers .
  • Storage : Store in airtight containers away from oxidizers (e.g., NOx) to prevent hazardous reactions .

Advanced Research Questions

Q. How can computational methods predict the electronic properties and reactivity of this compound?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Used to calculate frontier molecular orbitals (HOMO-LUMO) and electrostatic potential maps, revealing nucleophilic/electrophilic sites. Basis sets like B3LYP/6-311++G(d,p) are standard .
  • Molecular Docking : Assess binding affinity with biological targets (e.g., SARS-CoV-2 proteins) using AutoDock Vina. Protonation states of the nitro and carboxyl groups are critical for accurate simulations .
  • ADMET Prediction : Tools like SwissADME evaluate bioavailability and toxicity, guided by the compound’s logP and hydrogen-bonding capacity .

Q. How can researchers resolve discrepancies in reported yields for EDC-mediated coupling reactions involving derivatives of this compound?

  • Methodological Answer : Yield variations (e.g., 19% for C8 vs. 46% for C6 amines) arise from:
  • Steric Effects : Longer alkyl chains (C12) reduce coupling efficiency due to hindered amine accessibility .
  • Stoichiometry : Using 1.5–2.0 equivalents of amine relative to the carboxylic acid improves conversion .
  • Workup Optimization : Acidification (e.g., HCl) during extraction enhances precipitation of the product .

Q. What advanced spectroscopic techniques are employed to characterize this compound and its derivatives?

  • Methodological Answer :
  • NMR : ¹H/¹³C NMR confirms substitution patterns. For example, the diethylamino group shows a triplet at δ 1.2–1.4 ppm (CH₃) and a quartet at δ 3.4–3.6 ppm (CH₂) .
  • FT-IR : Peaks at 1700–1720 cm⁻¹ (C=O stretch) and 1520–1550 cm⁻¹ (NO₂ asymmetric stretch) validate functional groups .
  • Mass Spectrometry : High-resolution ESI-MS identifies isotopic patterns and fragmentation pathways, crucial for verifying synthetic intermediates .

Q. How is the biological activity of this compound assessed in drug discovery contexts?

  • Methodological Answer :
  • Enzyme Assays : Measure inhibition of target enzymes (e.g., E. coli ParE) using fluorescence-based assays. IC₅₀ values are calculated from dose-response curves .
  • Cellular Uptake : Radiolabeled derivatives track intracellular accumulation in cancer cell lines, with LC-MS quantification .
  • Photocontrol Studies : UV-Vis spectroscopy monitors nitro group photoreduction, enabling light-triggered drug release in vitro .

Data Contradiction Analysis

  • Example : Conflicting yields in EDC coupling ().
    • Resolution : Systematically test variables (amine chain length, solvent polarity, catalyst load) using Design of Experiments (DoE) to identify optimal conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.